Cas no 2228561-69-9 (3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid)

3-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid is a pyrazole-based carboxylic acid derivative with a methoxy ester functional group. This compound exhibits structural versatility, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its pyrazole core contributes to potential bioactivity, while the carboxyl and ester moieties enhance reactivity for further derivatization. The compound is particularly useful in the development of heterocyclic frameworks and as a precursor for drug discovery applications. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers. The presence of both acidic and ester functionalities allows for selective modifications, enabling tailored applications in medicinal chemistry and material science.
3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid structure
2228561-69-9 structure
Product Name:3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid
CAS No:2228561-69-9
MF:C11H16N2O4
MW:240.255743026733
CID:5778064
PubChem ID:165826699
Update Time:2025-06-07

3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2228561-69-9
    • EN300-1744639
    • 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid
    • Inchi: 1S/C11H16N2O4/c1-7-4-9(12-13(7)2)8(5-10(14)15)6-11(16)17-3/h4,8H,5-6H2,1-3H3,(H,14,15)
    • InChI Key: QTOKKWZCORXSJX-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(CC(=O)O)C1C=C(C)N(C)N=1)=O

Computed Properties

  • Exact Mass: 240.11100700g/mol
  • Monoisotopic Mass: 240.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 81.4Ų

3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid Pricemore >>

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Additional information on 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid

Introduction to 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid (CAS No. 2228561-69-9)

3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid, identified by its CAS number 2228561-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a pyrazole ring substituted with dimethyl groups and connected to a pentanoic acid backbone with a methoxy and keto functional group, make it a structurally intriguing entity for further exploration.

The pyrazole core of this compound is a heterocyclic aromatic system that has been extensively studied for its pharmacological properties. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The dimethyl substitution on the pyrazole ring enhances its stability and influences its electronic properties, making it more suitable for interactions with biological targets. Additionally, the methoxy group on the pentanoic acid moiety introduces polarity to the molecule, which can affect its solubility and metabolic pathways.

The pentanoic acid backbone with a keto group at the 5-position contributes to the overall reactivity of the compound. This structural motif is often found in natural products and bioactive molecules, suggesting that this compound may have potential therapeutic applications. The combination of these functional groups makes 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. Pyrazole derivatives have been particularly useful in this regard due to their ability to modulate various biological pathways. For instance, studies have shown that certain pyrazole-based compounds can inhibit enzymes involved in inflammation and cancer progression. The structural features of 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid make it a valuable starting point for designing new molecules with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The presence of multiple reactive sites allows for further chemical modifications, enabling chemists to tailor the properties of the compound to specific biological targets. This flexibility is crucial in drug development, where small changes in molecular structure can significantly impact efficacy and selectivity.

Recent research has also highlighted the importance of understanding the metabolic fate of drug candidates. The methoxy group and keto group in 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid are particularly relevant in this context. These functional groups can undergo various transformations in vivo, which may affect the compound's bioavailability and toxicity profile. By studying these transformations, researchers can gain insights into how the compound will behave in a physiological environment and optimize its design accordingly.

The synthesis of 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency. Modern techniques such as transition metal-catalyzed reactions and enzymatic catalysis have enabled chemists to construct intricate molecular frameworks in a more streamlined manner. These advancements not only facilitate the preparation of known compounds but also open up new possibilities for discovering novel bioactive molecules.

The potential applications of this compound extend beyond traditional pharmaceuticals. For example, it could be used as an intermediate in the synthesis of agrochemicals or as a tool compound for biochemical studies. The versatility of pyrazole derivatives makes them valuable assets in various chemical disciplines.

In conclusion,3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methoxy-5-oxopentanoic acid (CAS No. 2228561-69-9) is a structurally complex and biologically relevant compound with significant potential in drug discovery and chemical synthesis. Its unique combination of functional groups makes it an attractive candidate for further exploration by researchers interested in developing new therapeutic agents or understanding fundamental biochemical processes.

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